molecular formula C20H15BrN2OS B5227956 2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide

2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide

Cat. No.: B5227956
M. Wt: 411.3 g/mol
InChI Key: BJSOEOMGMDWJGC-UHFFFAOYSA-N
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Description

2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dihydroacenaphthylene moiety, and a carbamothioyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of acenaphthylene to form 2-bromoacenaphthylene, followed by the introduction of the carbamothioyl group through a reaction with thiourea. The final step involves the coupling of the resulting intermediate with benzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amides and thiols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products like amides and thiols.

Scientific Research Applications

2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The bromine atom and carbamothioyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSOEOMGMDWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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